molecular formula C13H11F4N B1374040 1-(4-fluoro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole CAS No. 1284503-14-5

1-(4-fluoro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole

Cat. No. B1374040
CAS RN: 1284503-14-5
M. Wt: 257.23 g/mol
InChI Key: QEPRFHLKXPYPPJ-UHFFFAOYSA-N
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Description

The compound “1-(4-fluoro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole” belongs to the class of organic compounds known as pyrroles. Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom and four carbon atoms. The specific compound you mentioned also contains a phenyl ring that is substituted with fluorine and trifluoromethyl groups .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrrole ring attached to a phenyl ring via a single bond. The phenyl ring is substituted with a fluorine atom and a trifluoromethyl group .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrroles generally undergo electrophilic substitution reactions. The presence of the electron-withdrawing fluorine and trifluoromethyl groups on the phenyl ring may influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the electronegative fluorine atoms and the trifluoromethyl group could increase the compound’s polarity .

Safety and Hazards

As with any chemical compound, handling “1-(4-fluoro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety and hazard information .

Future Directions

The future directions for the study and application of this compound would depend on its properties and potential uses. Fluorinated organic compounds are of interest in various fields, including pharmaceuticals and agrochemicals, due to the unique properties imparted by the fluorine atoms .

properties

IUPAC Name

1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F4N/c1-8-3-4-9(2)18(8)10-5-6-12(14)11(7-10)13(15,16)17/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPRFHLKXPYPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=C(C=C2)F)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluoro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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